5-Methoxy-3-(2-pyrrolidinylethyl)indole hydrochloride
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Overview
Description
5-Methoxy-3-(2-pyrrolidinylethyl)indole hydrochloride: is a chemical compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 5-Methoxy-3-(2-pyrrolidinylethyl)indole hydrochloride involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The specific synthetic route for this compound may involve the use of methanesulfonic acid under reflux conditions in methanol to yield the desired indole derivative . Industrial production methods may vary, but they typically involve optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
5-Methoxy-3-(2-pyrrolidinylethyl)indole hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Methoxy-3-(2-pyrrolidinylethyl)indole hydrochloride has a wide range of scientific research applications:
Medicine: This compound may be explored for its potential therapeutic effects, including its ability to interact with specific biological targets.
Industry: Indole derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methoxy-3-(2-pyrrolidinylethyl)indole hydrochloride involves its interaction with specific molecular targets. Indole derivatives are known to bind with high affinity to multiple receptors, which can modulate various biological pathways . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
5-Methoxy-3-(2-pyrrolidinylethyl)indole hydrochloride can be compared with other similar indole derivatives, such as:
5-Methoxy-2-methylindole: Used in the preparation of indolylquinoxalines and other derivatives.
5-Methoxy-3-indoleacetic acid: Employed in the synthesis of aryloxybenzothiazoles and other compounds.
Properties
CAS No. |
2426-65-5 |
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Molecular Formula |
C15H21ClN2O |
Molecular Weight |
280.79 g/mol |
IUPAC Name |
5-methoxy-3-(2-pyrrolidin-1-ylethyl)-1H-indole;hydrochloride |
InChI |
InChI=1S/C15H20N2O.ClH/c1-18-13-4-5-15-14(10-13)12(11-16-15)6-9-17-7-2-3-8-17;/h4-5,10-11,16H,2-3,6-9H2,1H3;1H |
InChI Key |
ZRWZZZYGLWSJHY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCN3CCCC3.Cl |
Origin of Product |
United States |
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